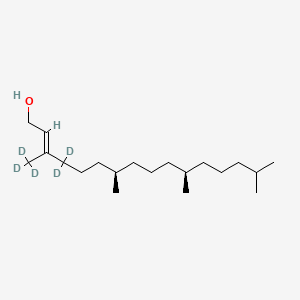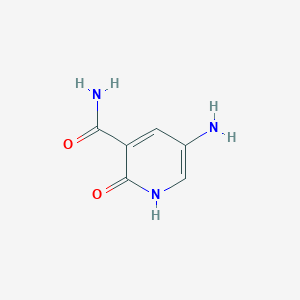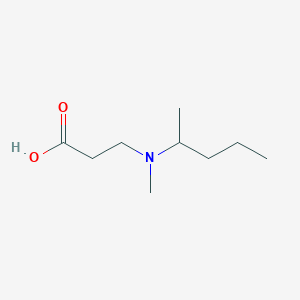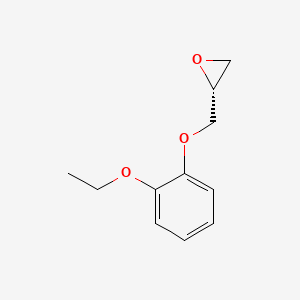![molecular formula C49H56N7O9P B15295012 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine base linked to a modified sugar moiety and a phenoxyacetamide group, indicating its potential as a nucleoside analogue or a pharmaceutical intermediate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves multiple steps, including:
Protection of functional groups: Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy may be used to protect hydroxyl groups during the synthesis.
Formation of the sugar moiety: The oxolane ring is formed through cyclization reactions.
Attachment of the purine base: The purine base is attached to the sugar moiety via glycosylation reactions.
Introduction of the phosphanyl group: The phosphanyl group is introduced through phosphorylation reactions.
Final deprotection and coupling: The protected groups are removed, and the phenoxyacetamide group is coupled to the molecule.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Formation of aldehydes or carboxylic acids.
Reduction products: Formation of primary amines.
Substitution products: Formation of phosphanyl derivatives.
科学的研究の応用
Chemistry
Synthesis of nucleoside analogues: The compound can be used as an intermediate in the synthesis of nucleoside analogues for antiviral or anticancer research.
Biology
Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in nucleotide metabolism.
Medicine
Pharmaceutical development: Exploration as a lead compound for drug development targeting specific molecular pathways.
Industry
Chemical synthesis: Use as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves:
Molecular targets: Binding to specific enzymes or receptors involved in nucleotide metabolism.
Pathways: Inhibition of enzymatic activity, leading to disruption of nucleotide synthesis or signaling pathways.
類似化合物との比較
Similar Compounds
Nucleoside analogues: Compounds such as zidovudine or acyclovir.
Phosphanyl derivatives: Compounds with similar phosphanyl groups used in medicinal chemistry.
Uniqueness
Structural complexity: The unique combination of functional groups and stereochemistry.
Broad range of applications in various scientific fields.
特性
分子式 |
C49H56N7O9P |
|---|---|
分子量 |
918.0 g/mol |
IUPAC名 |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C49H56N7O9P/c1-33(2)56(34(3)4)66(63-28-14-27-50)65-44-41(29-62-49(35-15-10-8-11-16-35,36-19-23-38(58-5)24-20-36)37-21-25-39(59-6)26-22-37)64-48(45(44)60-7)55-32-53-43-46(51-31-52-47(43)55)54-42(57)30-61-40-17-12-9-13-18-40/h8-13,15-26,31-34,41,44-45,48H,14,28-30H2,1-7H3,(H,51,52,54,57)/t41-,44-,45-,48-,66?/m1/s1 |
InChIキー |
LHJMWCPLFQEOGK-JLZYTDEISA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)





![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
